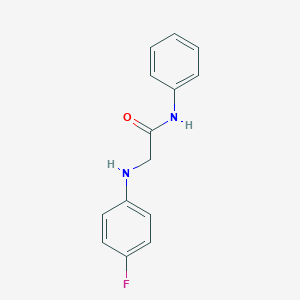
2-((4-fluorophenyl)amino)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorophenyl)amino)-N-phenylacetamide, also known as FFA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FFA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess analgesic and anti-inflammatory properties. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
2-((4-fluorophenyl)amino)-N-phenylacetamide inhibits the activity of the COX-2 enzyme by binding to the active site of the enzyme. The binding of this compound to the enzyme prevents the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has been used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. The compound has also been shown to reduce pain by inhibiting the activity of nociceptors, which are responsible for the perception of pain. This compound has been shown to have a half-life of approximately 4 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-((4-fluorophenyl)amino)-N-phenylacetamide has several advantages for lab experiments, including its selectivity for COX-2 inhibition, its ability to reduce inflammation and pain, and its low risk of gastrointestinal side effects. However, this compound also has limitations, including its short half-life and the need for frequent dosing. This compound also has the potential to interact with other drugs and can cause liver toxicity in some individuals.
Zukünftige Richtungen
For the study of 2-((4-fluorophenyl)amino)-N-phenylacetamide include the development of new synthesis methods, the study of this compound in combination with other drugs, and the development of new formulations that can improve its pharmacokinetic properties.
Synthesemethoden
2-((4-fluorophenyl)amino)-N-phenylacetamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with N-phenylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile. The product can be purified using column chromatography or recrystallization. The purity of the product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-((4-fluorophenyl)amino)-N-phenylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. This compound has been shown to be a selective COX-2 inhibitor, which means that it selectively inhibits the activity of the COX-2 enzyme without affecting the activity of the COX-1 enzyme. This selective inhibition reduces the risk of gastrointestinal side effects that are commonly associated with non-selective COX inhibitors.
Eigenschaften
Molekularformel |
C14H13FN2O |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
2-(4-fluoroanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13FN2O/c15-11-6-8-12(9-7-11)16-10-14(18)17-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18) |
InChI-Schlüssel |
RLMRJOQKCYWJOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)


![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)


![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)


![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)
